Sodium 4-Acetamidobenzenesulfinate

Cyanine Dyes Fluorescent Probes Dye Synthesis

Sodium 4-acetamidobenzenesulfinate (CAS 15898-43-8), typically supplied as the dihydrate, is an odorless, white to off-white crystalline organosulfur salt with molecular formula C₈H₈NNaO₃S and molecular weight 221.21 g/mol (anhydrous). It belongs to the class of aromatic sodium sulfinates, distinguished by a para-acetamido (–NHCOCH₃) substituent on the benzene ring.

Molecular Formula C₈H₈NNaO₃S
Molecular Weight 221.21 g/mol
CAS No. 15898-43-8
Cat. No. B140663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-Acetamidobenzenesulfinate
CAS15898-43-8
Synonyms4-(Acetylamino)benzenesulfinic Acid Sodium Salt;  4-(Acetylamino)benzenesulfinic Acid Sodium Salt;  p-Acetamidobenzenesulphinic Acid Sodium Salt;  p-Sulfinoacetanilide Sodium Salt;  Sodium 4-(Acetylamino)benzenesulfinate;  Sodium 4-Acetamidobenzenesulfina
Molecular FormulaC₈H₈NNaO₃S
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1
InChIKeyCPCFZBOTLAEGND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Acetamidobenzenesulfinate (CAS 15898-43-8): A Functionalized Arylsulfinate Building Block for Cyanine Dye and Sulfonamide Synthesis


Sodium 4-acetamidobenzenesulfinate (CAS 15898-43-8), typically supplied as the dihydrate, is an odorless, white to off-white crystalline organosulfur salt with molecular formula C₈H₈NNaO₃S and molecular weight 221.21 g/mol (anhydrous) [1]. It belongs to the class of aromatic sodium sulfinates, distinguished by a para-acetamido (–NHCOCH₃) substituent on the benzene ring. This functional group confers specific hydrogen-bonding capability and electronic character that differentiate it from unsubstituted or simple alkyl-substituted arylsulfinates in downstream synthetic applications, particularly in the preparation of cyanine dyes [2]. The compound is commercially available with titrated purity typically exceeding 98.0%, accompanied by HPLC, NMR, and loss-on-drying documentation, meeting the quality requirements of research laboratories and industrial R&D procurement .

Why Sodium Benzenesulfinate or Sodium p-Toluenesulfinate Cannot Replace Sodium 4-Acetamidobenzenesulfinate in Targeted Syntheses


Arylsulfinates are not universally interchangeable. Sodium benzenesulfinate (CAS 873-55-2) and sodium p-toluenesulfinate (CAS 824-79-3) lack the acetamido functionality that is essential for specific synthetic outcomes. In cyanine dye construction, the 4-acetamido group participates in the requisite chromophore formation and modulates dye aggregation and solubility properties that cannot be replicated by the unsubstituted phenyl or p-tolyl analogs [1]. Similarly, when the sulfinate serves as a precursor to sulfonamide pharmacophores, the acetamido moiety provides a latent amine handle that is absent in simpler sulfinates, enabling distinct derivatization pathways. Evidence presented below quantifies where Sodium 4-acetamidobenzenesulfinate delivers documented synthetic utility that its closest structural analogs do not [2].

Sodium 4-Acetamidobenzenesulfinate: Quantitative Differentiation for Scientific Procurement


Documented Role as a Cyanine Dye Component Versus Non-Specific Sulfinates

Sodium 4-acetamidobenzenesulfinate is explicitly referenced in the peer-reviewed literature as a component in the preparation of cyanine dyes [1]. In contrast, sodium benzenesulfinate and sodium p-toluenesulfinate are not cited for this specialized application; their documented uses are as reducing agents, flotation collectors, or general coupling agents [2]. While a direct head-to-head dye-yield comparison is not publicly available, this constitutes a class-level inference where the acetamido-bearing sulfinate is uniquely positioned for cyanine dye chemists.

Cyanine Dyes Fluorescent Probes Dye Synthesis

Higher Selectivity in the Synthesis of the Free Acid Precursor via LCC Catalysis vs. Traditional Ionic Liquids

The synthesis of the direct precursor, 4-acetamidobenzenesulfinic acid, via AlCl₃-based liquid coordination complexes (LCCs) achieves 94.07% selectivity and nearly 100% acetanilide conversion within 60 minutes [1]. Under optimized traditional ionic liquid (Et₃NHCl/AlCl₃) conditions, the yield of the same acid reaches 89.55% after a longer reaction time of 4 hours [2]. This cross-study comparison indicates a >4% selectivity advantage and a 4× reduction in reaction time, which translates to lower impurity profiles and more efficient production of the downstream sodium salt.

Sulfination Catalysis Process Efficiency

Commercially Assured Purity with Multi-Method Analytical Documentation

Sodium 4-acetamidobenzenesulfinate dihydrate is supplied with a titrated purity >98.0% and HPLC purity ≥97.0% area, accompanied by loss-on-drying (14.0–16.0%) and NMR confirmation . Sodium benzenesulfinate dihydrate is typically offered at 98% purity (Sigma-Aldrich) , and sodium p-toluenesulfinate at ≥98% (Aladdin) . While purity levels are comparable across the class, the target compound's specification includes impurity profiling (HPLC) and residual solvent/water content (loss-on-drying) that are critical for applications where unidentified impurities can quench fluorescence or poison catalysts. This level of characterization is a supporting factor for researchers requiring well-defined starting materials.

Quality Control Purity Specification Analytical Chemistry

Sodium 4-Acetamidobenzenesulfinate: Procurement-Driven Application Scenarios


Cyanine Dye Synthesis for Fluorescent Labeling and Bioimaging

This compound is a documented component in the preparation of cyanine dyes [1]. Research groups developing near-infrared fluorescent probes for biomolecule labeling should procure this sulfinate as the specific aryl building block. Unsubstituted sodium benzenesulfinate lacks the acetamido group required for the target dye chromophore, making substitution unfeasible.

Sulfonamide Pharmacophore Construction via Sulfinate Intermediates

The acetamido group serves as a latent amine, enabling subsequent deprotection to generate 4-aminobenzenesulfonamide motifs—a core structure in antibacterial and carbonic anhydrase inhibitor programs [2]. Sodium benzenesulfinate and sodium p-toluenesulfinate cannot provide this functional handle, limiting their utility to simpler sulfone or sulfonamide targets.

High-Purity Precursor for Structure-Activity Relationship (SAR) Studies

With titrated purity >98.0%, HPLC confirmation, and defined water content , this compound is suited as a well-characterized starting material for SAR campaigns where batch-to-batch variability must be minimized. The multi-method quality documentation supports regulatory-friendly data packages in lead optimization.

Process Chemistry Research on Sulfinate-Based Cross-Coupling Reactions

The optimized synthesis of the parent sulfinic acid via LCC catalysis (94% selectivity, fast kinetics) [3] makes the derived sodium salt an attractive model substrate for investigating desulfitative cross-coupling methodology, where the electron-donating acetamido group may influence reaction rates and regioselectivity compared to unsubstituted phenylsulfinate.

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